molecular formula C8H12N2O2S2 B1275707 1-(Thien-2-ylsulfonyl)piperazine CAS No. 565178-12-3

1-(Thien-2-ylsulfonyl)piperazine

Cat. No. B1275707
CAS RN: 565178-12-3
M. Wt: 232.3 g/mol
InChI Key: JEVLAMZYGHEJIS-UHFFFAOYSA-N
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Description

1-(Thien-2-ylsulfonyl)piperazine is a compound that can be derived from piperazine, a common scaffold in medicinal chemistry, by introducing a sulfonyl group attached to a thiophene ring. This modification is likely to alter the compound's physical, chemical, and biological properties, potentially making it useful in various applications, including drug development.

Synthesis Analysis

The synthesis of derivatives similar to 1-(Thien-2-ylsulfonyl)piperazine has been reported using a one-pot, three-component reaction. This method involves the reaction of a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature without the need for a catalyst, ligand, or base. This approach has been shown to yield a variety of arylsulfonyl piperazine derivatives efficiently . Additionally, a series of thieno[3,2-d]pyrimidines containing a piperazine unit have been synthesized starting from mercaptoacetic acid and proceeding through esterification, ring closure condensations, and substitution reactions. These reactions were carried out in DMF, and the final products were confirmed using 1H NMR and HRMS .

Molecular Structure Analysis

The molecular structure of 1-(Thien-2-ylsulfonyl)piperazine derivatives can be characterized by spectroscopic methods such as 1H NMR and HRMS. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the piperazine core. The presence of the sulfonyl group and the thiophene ring is expected to influence the electronic distribution and conformational dynamics of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 1-(Thien-2-ylsulfonyl)piperazine derivatives would be influenced by the electron-withdrawing sulfonyl group and the electron-rich thiophene ring. These functional groups can participate in various chemical reactions, potentially leading to a wide range of further derivatives. The reactivity can be exploited in the design of new compounds with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Thien-2-ylsulfonyl)piperazine derivatives, such as solubility, melting point, and stability, would be determined by the nature of the substituents and the overall molecular structure. The aqueous synthesis method suggests that these derivatives might possess good solubility in water or polar solvents, which is advantageous for biological applications . The introduction of the sulfonyl and thiophene groups could also affect the lipophilicity and potential membrane permeability of these compounds .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

A study by Refaat, Khalil, and Kadry (2007) explored the synthesis of certain piperazinylthienylpyridazine derivatives, including compounds prepared from 6-(thien-2-yl)-2H-pyridazin-3-one. These compounds were evaluated for their anti-inflammatory activity, suggesting potential applications in inflammatory conditions (Refaat, Khalil, & Kadry, 2007).

Antitumor Activity

Abadleh et al. (2014) synthesized N2-(thien-3-yl)amidrazones, incorporating N-piperazines, and evaluated their antitumor activity on breast cancer and leukemic cell lines. This research indicates the potential of such compounds in cancer therapy (Abadleh et al., 2014).

Inhibitors of Breast Cancer Cell Proliferation

Kumar et al. (2007) designed 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. This study highlights the compound's significance in developing chemotherapeutic substances (Kumar et al., 2007).

Synthesis of PDE5 Inhibitors

Shin, Lee, and Kim (2006) synthesized a 14C-labelled PDE5 inhibitor, indicating the compound's role in developing pharmaceutical agents targeting phosphodiesterase type 5 (Shin, Lee, & Kim, 2006).

Anticancer Evaluation of Substituted 1,3-Thiazoles

Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, emphasizing the efficacy of compounds with a piperazine substituent, suggesting their potential in cancer therapy (Turov, 2020).

Crystal Structure and DFT Calculations

Kumara et al. (2017) synthesized and analyzed the crystal structure of certain 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into the molecular structure and reactivity of these compounds (Kumara et al., 2017).

Development of Positron Emission Tomography Radiotracers

Abate et al. (2011) researched analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine for potential use as positron emission tomography radiotracers, suggesting applications in diagnostic imaging (Abate et al., 2011).

Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine

Kumar et al. (2007) also focused on the synthesis and crystal structure of 1-benzenesulfonyl-4-benzhydryl-piperazine, contributing to the understanding of the molecular and crystallographic characteristics of such compounds (Kumar et al., 2007).

HPLC Method for Quantification and Purity Determination

Oh, Jang, and Chi (2007) developed a high-performance liquid chromatography (HPLC) method for the quantification and purity determination of SK3530 in drug substances and tablets, demonstrating the compound's importance in pharmaceutical analysis (Oh, Jang, & Chi, 2007).

Antibacterial Activity of Thienyl Chalcone Derivatives

Li et al. (2020) synthesized thienyl chalcone derivatives bearing piperazine moiety and evaluated their antibacterial activities, indicating potential applications in combating bacterial infections (Li et al., 2020).

Safety and Hazards

1-(Thien-2-ylsulfonyl)piperazine is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVLAMZYGHEJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397595
Record name 1-(thien-2-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thien-2-ylsulfonyl)piperazine

CAS RN

565178-12-3
Record name 1-(thien-2-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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